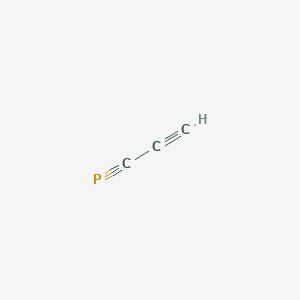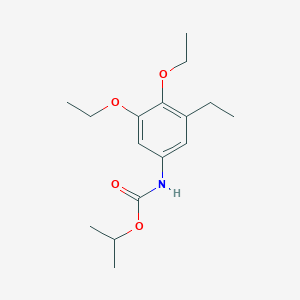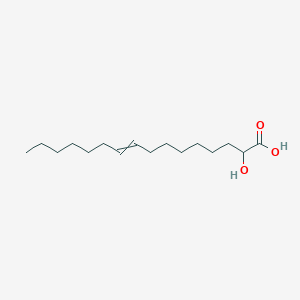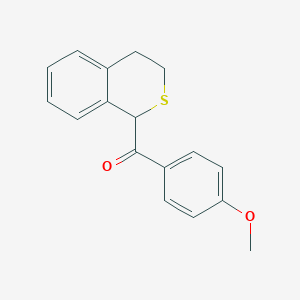
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate typically involves multiple steps. One common method includes the reaction of 3-methylphenol with methyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with pyridin-2-ylmethoxysulfinyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with NaBH4 can produce the sulfide derivative.
Scientific Research Applications
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The sulfinyl group plays a crucial role in this interaction, as it can form reversible or irreversible bonds with nucleophilic residues in the enzyme.
Comparison with Similar Compounds
Similar Compounds
(3-methylphenyl) N-methylcarbamate: Lacks the pyridin-2-ylmethoxysulfinyl group, making it less versatile in certain reactions.
N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate: Does not have the 3-methylphenyl group, which affects its chemical properties and reactivity.
Uniqueness
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate is unique due to the presence of both the 3-methylphenyl and pyridin-2-ylmethoxysulfinyl groups. This combination imparts distinct chemical properties, making it a valuable compound in various applications, particularly in organic synthesis and medicinal chemistry.
Properties
CAS No. |
84384-91-8 |
|---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate |
InChI |
InChI=1S/C15H16N2O4S/c1-12-6-5-8-14(10-12)21-15(18)17(2)22(19)20-11-13-7-3-4-9-16-13/h3-10H,11H2,1-2H3 |
InChI Key |
MTRGAROYLHAWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)N(C)S(=O)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)


![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)




![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
